5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the isopropyl group: Alkylation can be carried out using isopropyl bromide in the presence of a base like potassium carbonate.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in simpler pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced pyrazole derivatives with fewer substituents.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-ol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C7H9ClF3N3 |
---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
5-chloro-1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9ClF3N3/c1-3(2)14-6(8)4(12)5(13-14)7(9,10)11/h3H,12H2,1-2H3 |
InChI Key |
HVAUEZYGLNHZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.